![molecular formula C13H14N2O3S B2855965 4-[2-(methylthio)-4-oxoquinazolin-3(4H)-yl]butanoic acid CAS No. 1774901-47-1](/img/structure/B2855965.png)
4-[2-(methylthio)-4-oxoquinazolin-3(4H)-yl]butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(methylthio)-4-oxoquinazolin-3(4H)-yl]butanoic acid, also known as MTQB, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. MTQB is a quinazolinone derivative that contains a thiomethyl group, which makes it an interesting target for drug discovery research.
作用机制
Target of Action
Similar compounds are known to interact with aminotransferase , an enzyme that plays a crucial role in amino acid metabolism.
Biochemical Pathways
The compound may be involved in several biochemical pathways, including cysteine and methionine metabolism, D-amino acid metabolism, and others . These pathways play vital roles in various biological processes, including protein synthesis and cellular function.
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 4-[2-(methylthio)-4-oxoquinazolin-3(4H)-yl]butanoic acid . For instance, its solubility might be affected by the pH of the environment .
实验室实验的优点和局限性
One of the advantages of 4-[2-(methylthio)-4-oxoquinazolin-3(4H)-yl]butanoic acid is its potential as a lead compound for drug discovery research. This compound has been shown to exhibit various biological activities, which make it an interesting target for further optimization and development. Additionally, this compound is relatively easy to synthesize, which makes it accessible for further research. However, one of the limitations of this compound is its low solubility in water, which may limit its use in certain experimental setups. Furthermore, the exact mechanism of action of this compound is not fully understood, which may hinder its further development as a therapeutic agent.
未来方向
There are several future directions for research on 4-[2-(methylthio)-4-oxoquinazolin-3(4H)-yl]butanoic acid. Firstly, further studies are needed to elucidate the exact mechanism of action of this compound, which may provide insights into its potential therapeutic applications. Secondly, optimization of this compound or its derivatives may lead to the development of more potent and selective compounds with improved pharmacological properties. Additionally, studies on the pharmacokinetics and toxicity of this compound are needed to evaluate its potential as a drug candidate. Finally, further studies on the anti-microbial activity of this compound may lead to the development of new antibiotics to combat antibiotic-resistant bacterial strains.
Conclusion:
In conclusion, this compound is a quinazolinone derivative that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been shown to exhibit various biological activities, such as anti-inflammatory, anti-cancer, and anti-microbial effects. However, further research is needed to fully elucidate its mechanism of action and evaluate its potential as a therapeutic agent.
合成方法
4-[2-(methylthio)-4-oxoquinazolin-3(4H)-yl]butanoic acid can be synthesized using a multi-step process that involves the reaction of 2-mercapto-4(3H)-quinazolinone with ethyl 4-bromobutanoate, followed by hydrolysis and decarboxylation. The final product is obtained after purification and characterization using various spectroscopic techniques such as NMR and mass spectrometry.
科学研究应用
4-[2-(methylthio)-4-oxoquinazolin-3(4H)-yl]butanoic acid has been found to exhibit various biological activities, such as anti-inflammatory, anti-cancer, and anti-microbial effects. Several studies have reported that this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has also been reported to exhibit anti-microbial activity against various bacterial strains.
属性
IUPAC Name |
4-(2-methylsulfanyl-4-oxoquinazolin-3-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-19-13-14-10-6-3-2-5-9(10)12(18)15(13)8-4-7-11(16)17/h2-3,5-6H,4,7-8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDZRSIJIIFBQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C(=O)N1CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[1-(3-methoxy-4-propoxyphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2855883.png)
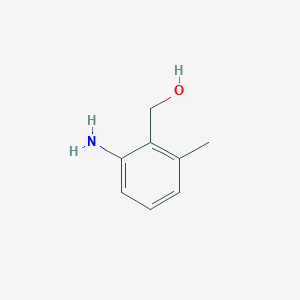
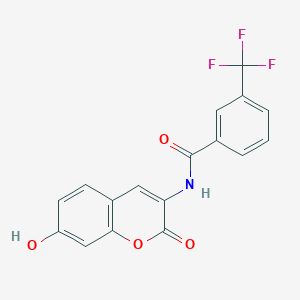
![2-{[(4-Fluorophenyl)sulfonyl]amino}-1,3-benzothiazole-6-carboxylic acid](/img/structure/B2855887.png)

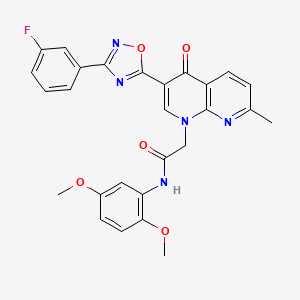
![4-chloro-2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol](/img/structure/B2855891.png)
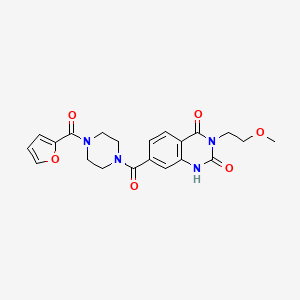
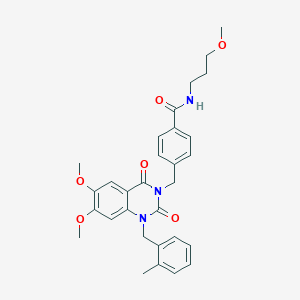
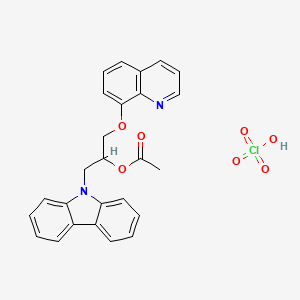

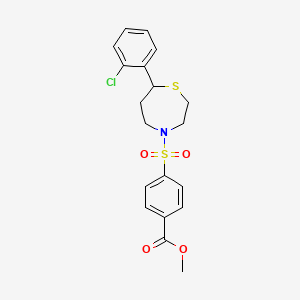
![N-[2-(2,6-difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)ethyl]prop-2-enamide](/img/structure/B2855902.png)
